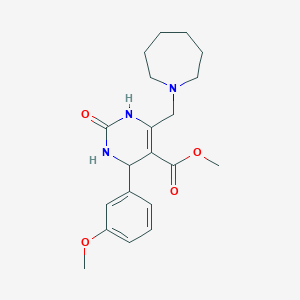![molecular formula C24H23NO9 B11463387 2-{[(2E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]amino}ethyl (2Z)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoate](/img/structure/B11463387.png)
2-{[(2E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]amino}ethyl (2Z)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-{[(2E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]amino}ethyl (2Z)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoate is a complex organic molecule featuring multiple functional groups, including methoxy, benzodioxole, and enoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]amino}ethyl (2Z)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoate typically involves multi-step organic reactions. One common approach is the condensation of 7-methoxy-1,3-benzodioxole derivatives with appropriate enoyl chlorides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of sensitive intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[(2E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]amino}ethyl (2Z)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoate: undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The enoyl groups can be reduced to form saturated derivatives.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the enoyl groups results in saturated compounds.
Scientific Research Applications
2-{[(2E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]amino}ethyl (2Z)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoate: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[(2E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]amino}ethyl (2Z)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects. For instance, the methoxy and enoyl groups may interact with active sites of enzymes, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{[(2E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]amino}ethyl (2Z)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoate include:
- 2-{[(2E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]amino}ethyl (2E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoate
- 2-{[(2Z)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]amino}ethyl (2Z)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoate
Uniqueness
The uniqueness of This compound lies in its specific configuration and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C24H23NO9 |
|---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
2-[[(E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]amino]ethyl (Z)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoate |
InChI |
InChI=1S/C24H23NO9/c1-28-17-9-15(11-19-23(17)33-13-31-19)3-5-21(26)25-7-8-30-22(27)6-4-16-10-18(29-2)24-20(12-16)32-14-34-24/h3-6,9-12H,7-8,13-14H2,1-2H3,(H,25,26)/b5-3+,6-4- |
InChI Key |
LLQHMZTVMORSAI-UZNMPDEFSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1OCO2)/C=C/C(=O)NCCOC(=O)/C=C\C3=CC4=C(C(=C3)OC)OCO4 |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C=CC(=O)NCCOC(=O)C=CC3=CC4=C(C(=C3)OC)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[2-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate](/img/structure/B11463317.png)

![9-(7-methoxy-1,3-benzodioxol-5-yl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one](/img/structure/B11463324.png)
![N-[6-(butylamino)-5-cyano-4-(methoxymethyl)-2-methylpyridin-3-yl]benzamide](/img/structure/B11463332.png)
![4-Amino-8-(4-chlorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B11463334.png)


![3,3-dimethyl-8-(morpholin-4-yl)-6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11463358.png)
![4-(butan-2-ylsulfanyl)-7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11463364.png)
![7-(3-fluorophenyl)-4-[(4-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11463367.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B11463370.png)


![3-(2H-1,3-Benzodioxol-5-yl)-6-(2-fluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11463391.png)
